molecular formula C9H11N3O B12832705 3-((4,5-Dihydro-1H-imidazol-2-yl)methoxy)pyridine

3-((4,5-Dihydro-1H-imidazol-2-yl)methoxy)pyridine

Cat. No.: B12832705
M. Wt: 177.20 g/mol
InChI Key: SIBMSKLGEAPWFC-UHFFFAOYSA-N
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Description

3-((4,5-Dihydro-1H-imidazol-2-yl)methoxy)pyridine is a heterocyclic compound that features both imidazole and pyridine rings. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4,5-Dihydro-1H-imidazol-2-yl)methoxy)pyridine typically involves the reaction of a pyridine derivative with an imidazole derivative. One common method includes the use of a nucleophilic substitution reaction where the imidazole ring is introduced to the pyridine ring through a methoxy linker. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to deprotonate the imidazole, facilitating its nucleophilic attack on the pyridine derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Solvent selection and purification steps are also crucial to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-((4,5-Dihydro-1H-imidazol-2-yl)methoxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products .

Scientific Research Applications

3-((4,5-Dihydro-1H-imidazol-2-yl)methoxy)pyridine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((4,5-Dihydro-1H-imidazol-2-yl)methoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of imidazole and pyridine rings connected via a methoxy linker. This structure provides distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)pyridine

InChI

InChI=1S/C9H11N3O/c1-2-8(6-10-3-1)13-7-9-11-4-5-12-9/h1-3,6H,4-5,7H2,(H,11,12)

InChI Key

SIBMSKLGEAPWFC-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)COC2=CN=CC=C2

Origin of Product

United States

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